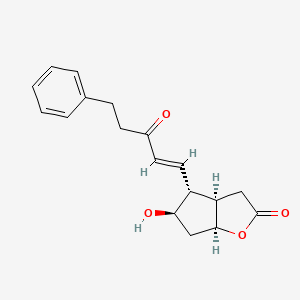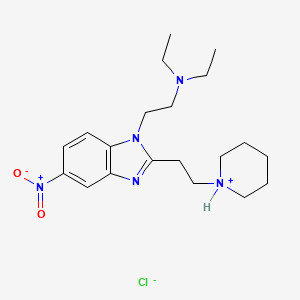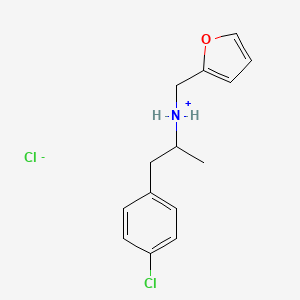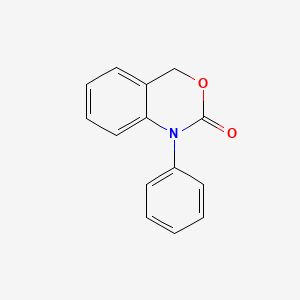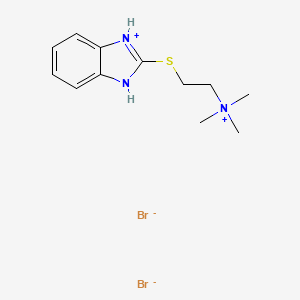
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide is a chemical compound with the molecular formula C12H18N3SBrHBr It is a quaternary ammonium salt that contains a benzimidazole moiety, which is known for its diverse pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide typically involves the reaction of benzimidazole derivatives with ethyl bromide and trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Formation of Benzimidazole Derivative: Benzimidazole is reacted with an appropriate thiol compound to introduce the thioethyl group.
Quaternization: The resulting benzimidazolylthioethyl compound is then reacted with trimethylamine and ethyl bromide to form the quaternary ammonium salt.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to obtain the hydrobromide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is typically carried out in batch reactors with stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide undergoes various chemical reactions, including:
Oxidation: The thioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the benzimidazole ring or the thioethyl group.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and various substituted quaternary ammonium salts.
科学研究应用
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of (2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The quaternary ammonium group enhances the compound’s solubility and facilitates its interaction with biological membranes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Benzimidazole: A core structure in many pharmacologically active compounds.
Trimethylammonium Bromide: A quaternary ammonium salt with various industrial applications.
Ethyl Bromide: A common alkylating agent used in organic synthesis.
Uniqueness
(2-(2-Benzimidazolylthio)ethyl)trimethylammonium bromide hydrobromide is unique due to the combination of the benzimidazole moiety and the quaternary ammonium group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
18129-33-4 |
|---|---|
分子式 |
C12H19Br2N3S |
分子量 |
397.17 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-3-ium-2-ylsulfanyl)ethyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C12H18N3S.2BrH/c1-15(2,3)8-9-16-12-13-10-6-4-5-7-11(10)14-12;;/h4-7H,8-9H2,1-3H3,(H,13,14);2*1H/q+1;;/p-1 |
InChI 键 |
KIDCVJGDNQETMO-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(C)CCSC1=[NH+]C2=CC=CC=C2N1.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


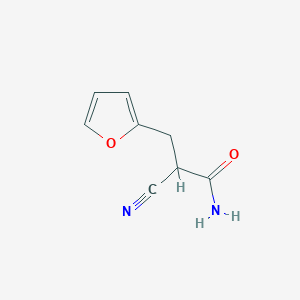
![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)
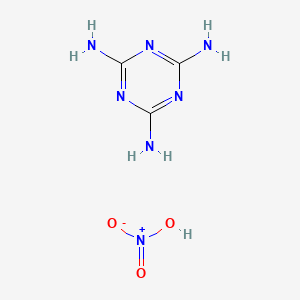
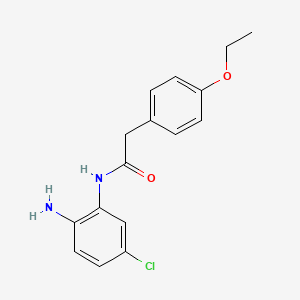
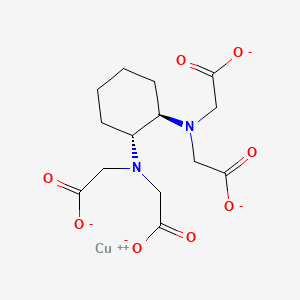
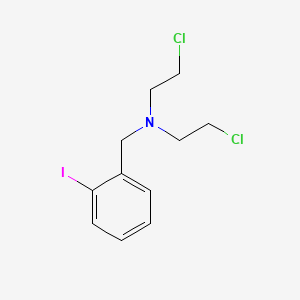
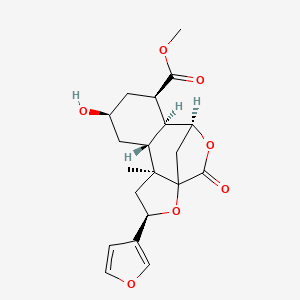
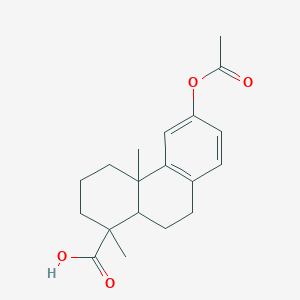
![[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B13738194.png)
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
